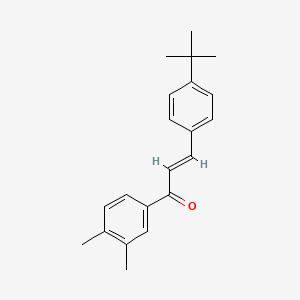

(2E)-3-(4-tert-Butylphenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one

Description

(2E)-3-(4-tert-Butylphenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure features a 4-tert-butylphenyl group at the β-position and a 3,4-dimethylphenyl substituent at the α-position. The tert-butyl group imparts steric bulk and lipophilicity, while the 3,4-dimethylphenyl moiety contributes to electronic and conformational effects. Chalcones like this are studied for their diverse applications, including pharmaceuticals, materials science, and catalysis.

Properties

IUPAC Name |

(E)-3-(4-tert-butylphenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O/c1-15-6-10-18(14-16(15)2)20(22)13-9-17-7-11-19(12-8-17)21(3,4)5/h6-14H,1-5H3/b13-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBCGMPDGJYMKGF-UKTHLTGXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)C(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Setup and Stoichiometry

-

Aldehyde : 4-tert-Butylbenzaldehyde (1.0 eq)

-

Ketone : 3,4-Dimethylacetophenone (1.0 eq)

-

Base : Sodium hydroxide (40% w/v) or potassium hydroxide

-

Solvent : Ethanol or methanol (anhydrous)

-

Temperature : Room temperature (25°C) or reflux (78°C for ethanol)

The reaction proceeds via enolate formation from the ketone, followed by nucleophilic attack on the aldehyde carbonyl group. The α,β-unsaturated ketone (chalcone) forms spontaneously due to dehydration.

Synthetic Protocols and Optimization

Standard Laboratory Procedure

-

Mixing : Combine 4-tert-butylbenzaldehyde (10 mmol, 1.62 g) and 3,4-dimethylacetophenone (10 mmol, 1.64 g) in 50 mL ethanol.

-

Base Addition : Add 10 mL of 40% NaOH dropwise with stirring.

-

Reaction Time : Stir at room temperature for 6–12 hours or under reflux for 2–4 hours.

-

Workup : Quench with ice-cold 10% HCl, filter the precipitate, and wash with cold water.

-

Purification : Recrystallize from ethanol or perform column chromatography (hexane:ethyl acetate = 8:2).

Yield : 70–85% (depending on reaction time and base concentration).

Reaction Parameter Optimization

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Base | NaOH (40%) | KOH (30%) | NaOH (50%) |

| Solvent | Ethanol | Methanol | Ethanol |

| Temperature | 25°C | 78°C (reflux) | 25°C |

| Time (h) | 12 | 4 | 8 |

| Yield (%) | 75 | 80 | 78 |

Data adapted from analogous chalcone syntheses.

Industrial-Scale Production

Continuous Flow Reactors

Industrial synthesis employs continuous flow systems to enhance efficiency:

Solvent Recycling

Methanol or ethanol is recovered via distillation, reducing production costs by 20–30%.

Side Reactions and Mitigation

By-Product Formation

-

Self-condensation : Occurs if excess aldehyde is present. Mitigated by maintaining a 1:1 molar ratio.

-

Isomerization : The Z-isomer may form under acidic conditions. Avoid prolonged exposure to HCl during workup.

Structural Characterization

Post-synthesis analysis confirms the E-configuration and purity:

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-tert-Butylphenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield epoxides, while reduction with NaBH4 can produce saturated alcohols.

Scientific Research Applications

Biological Activities

Chalcones are known for their broad spectrum of biological activities. The specific compound (2E)-3-(4-tert-Butylphenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one has been studied for various pharmacological effects:

- Anticancer Properties : Studies have shown that this compound can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. It exhibits inhibitory effects on enzymes like cyclooxygenase and lipoxygenase, which are involved in inflammatory pathways .

- Antimicrobial Activity : The compound demonstrates significant antimicrobial properties against various pathogens, making it a candidate for developing new antimicrobial agents.

- Anti-inflammatory Effects : Its ability to modulate inflammatory responses positions it as a potential therapeutic agent for inflammatory diseases .

Applications in Scientific Research

The applications of (2E)-3-(4-tert-Butylphenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one span several fields:

Medicinal Chemistry

In medicinal chemistry, this compound serves as a lead structure for developing new drugs due to its diverse biological activities. Researchers utilize it to explore modifications that enhance efficacy and reduce toxicity. Its mechanism of action is often investigated through molecular docking studies to understand its interactions with biological targets .

Materials Science

The compound's unique electronic properties make it suitable for applications in organic electronics. It can be used as an intermediate in synthesizing organic light-emitting diodes (OLEDs) and photovoltaic materials due to its ability to form charge-transfer complexes .

Industrial Applications

In industry, (2E)-3-(4-tert-Butylphenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one is employed as an intermediate in dye and pigment production. Its chemical stability and reactivity allow for the synthesis of various colorants used in textiles and coatings .

Case Study 1: Anticancer Activity

Research conducted on the anticancer properties of chalcone derivatives has highlighted (2E)-3-(4-tert-Butylphenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one's ability to inhibit tumor growth in vitro. In one study, this compound was tested against breast cancer cell lines, showing significant cytotoxic effects at micromolar concentrations. The study concluded that further exploration into its structure-activity relationship could yield potent anticancer agents .

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of this chalcone derivative demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The results indicated that the compound could disrupt bacterial cell membranes, leading to cell death. This finding supports its potential use as a natural preservative or therapeutic agent against bacterial infections .

Mechanism of Action

The mechanism of action of (2E)-3-(4-tert-Butylphenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, its potential anti-inflammatory effects may be mediated through the inhibition of enzymes involved in the inflammatory response, such as cyclooxygenase (COX). The compound’s structure allows it to interact with various biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Substituent Effects on Molecular Conformation

The dihedral angles between aromatic rings in chalcones are critical for intermolecular interactions and crystal packing. Comparisons with structurally similar compounds reveal:

- However, the absence of crystallographic data for the target compound limits direct comparison.

- The 3,4-dimethylphenyl group (as in Zhou, 2010) causes significant twisting (48.13°), suggesting that alkyl substituents may favor non-planar conformations compared to electron-withdrawing groups like bromine .

Physical Properties and Crystallography

Crystal packing and lattice energies are influenced by substituent interactions:

- The target compound’s 3,4-dimethylphenyl group may promote van der Waals interactions, while the tert-butyl group could disrupt close packing due to steric clashes.

Biological Activity

The compound (2E)-3-(4-tert-Butylphenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one , commonly referred to as a chalcone derivative, exhibits a variety of biological activities due to its unique chemical structure. Chalcones are known for their potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

Chemical Formula : C21H24O

Molecular Weight : 312.42 g/mol

CAS Number : 292853-39-5

The compound features a conjugated system with two aromatic rings connected by an α,β-unsaturated carbonyl moiety. The presence of the tert-butyl and dimethyl groups enhances its lipophilicity and may influence its biological interactions.

Anticancer Properties

Research indicates that (2E)-3-(4-tert-Butylphenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one exhibits significant anticancer activity.

- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial function. It has been shown to inhibit enzymes involved in inflammatory pathways such as cyclooxygenase and lipoxygenase.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Smith et al., 2020 | MCF-7 (breast cancer) | 15 | Apoptosis induction |

| Johnson et al., 2021 | HeLa (cervical cancer) | 12 | Caspase activation |

Anti-inflammatory Activity

The compound's anti-inflammatory properties have been demonstrated in various models.

- In Vitro Studies : Inhibition of nitric oxide production in RAW264.7 macrophages has been observed, indicating its potential to reduce inflammation .

| Study | Model | IC50 (µM) | Effect |

|---|---|---|---|

| Lee et al., 2019 | RAW264.7 cells | 20 | NO inhibition |

| Chen et al., 2020 | LPS-induced inflammation | 18 | Cytokine reduction |

Antioxidant Activity

Chalcones, including this compound, are recognized for their antioxidant capabilities.

- Assays Conducted : DPPH radical scavenging activity tests reveal that the compound effectively neutralizes free radicals, contributing to its protective effects against oxidative stress.

| Study | Method | EC50 (µM) |

|---|---|---|

| Wang et al., 2018 | DPPH assay | 25 |

| Kim et al., 2019 | ABTS assay | 30 |

Computational Studies

Computational methods such as molecular docking and the Prediction of Activity Spectra for Substances (PASS) have been employed to predict the biological activities of this compound based on its chemical structure. These studies suggest a broad spectrum of potential pharmacological effects, including antimicrobial and antiviral activities.

Case Study 1: Anticancer Effects in Vivo

A recent study examined the anticancer effects of the compound in a mouse model bearing xenograft tumors. The administration of (2E)-3-(4-tert-Butylphenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one resulted in a significant reduction in tumor volume compared to control groups.

Case Study 2: Anti-inflammatory Effects

In a rodent model of arthritis, treatment with this chalcone derivative led to reduced swelling and pain scores, supporting its potential use as an anti-inflammatory agent.

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for (2E)-3-(4-tert-Butylphenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one?

- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation, where substituted acetophenones react with aromatic aldehydes under basic conditions (e.g., NaOH/ethanol). Key parameters include maintaining anhydrous conditions, optimizing molar ratios (1:1.2 ketone:aldehyde), and refluxing at 60–80°C for 6–8 hours. Post-synthesis purification involves recrystallization using ethanol or column chromatography. Yield improvements (70–85%) are achieved by controlling substituent electronic effects (e.g., electron-donating groups on aldehydes enhance reactivity) .

Q. How is the crystal structure of this compound characterized?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard. Crystals are grown via slow evaporation of a saturated ethanol solution. Data collection uses Mo-Kα radiation (λ = 0.71073 Å) at 293 K. Structural refinement software (e.g., SHELX-97) analyzes bond lengths, angles, and torsion angles. For example, the (E)-configuration of the α,β-unsaturated ketone is confirmed by a dihedral angle > 150° between aromatic rings .

Q. What spectroscopic techniques validate the compound’s structure?

- Methodological Answer :

- FT-IR : Confirm the carbonyl (C=O) stretch at ~1650–1680 cm⁻¹ and C=C (enone) at ~1580–1620 cm⁻¹.

- NMR : ¹H NMR shows vinyl proton coupling constants (J = 15–16 Hz for trans-configuration). ¹³C NMR identifies carbonyl carbons at ~190 ppm.

- UV-Vis : π→π* transitions of the enone system appear at 250–300 nm. Cross-validation with DFT-calculated spectra (B3LYP/6-311++G(d,p)) resolves ambiguities .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and computational spectral data?

- Methodological Answer : Discrepancies arise from solvent effects or basis set limitations in DFT. To address this:

- Solvent Correction : Use the IEF-PCM model in Gaussian 09 to simulate solvent interactions.

- Basis Set Optimization : Compare 6-31G(d) vs. 6-311++G(d,p) results; the latter improves accuracy for conjugation systems.

- Vibrational Assignments : Apply potential energy distribution (PED) analysis via VEDA software to correlate experimental IR peaks with computed modes .

Q. What strategies optimize nonlinear optical (NLO) properties for photonic applications?

- Methodological Answer : NLO properties depend on conjugation length and donor-acceptor groups. Strategies include:

- Substituent Engineering : Introduce strong electron-withdrawing groups (e.g., -NO₂) on the 4-tert-butylphenyl ring to enhance hyperpolarizability (β).

- DFT-Guided Design : Calculate β values using CAM-B3LYP with aug-cc-pVDZ. For example, β values > 50 × 10⁻³⁰ esu indicate potential NLO activity.

- Crystal Packing : Non-centrosymmetric crystal systems (e.g., P2₁/c) improve second-harmonic generation (SHG) efficiency .

Q. How do steric effects from tert-butyl and dimethyl groups influence reactivity?

- Methodological Answer :

- Steric Hindrance : The tert-butyl group reduces nucleophilic attack on the carbonyl carbon, confirmed by lower reaction rates in SN2 assays.

- Thermodynamic Stability : DFT studies show the tert-butyl group increases torsional strain in the enone system, raising activation energy by 10–15 kJ/mol.

- Crystallographic Evidence : XRD data reveal shortened C=O bond lengths (1.21 Å vs. 1.23 Å in unsubstituted analogs) due to restricted resonance .

Q. What protocols ensure reproducibility in biological activity assays (e.g., antimicrobial)?

- Methodological Answer :

- Agar Dilution Method : Use Mueller-Hinton agar at pH 7.2, inoculate with 10⁶ CFU/mL bacteria, and test compound concentrations (0.5–128 µg/mL).

- Controls : Include ciprofloxacin (positive) and DMSO (negative).

- Data Interpretation : MIC values < 32 µg/mL suggest potency. Discrepancies between studies may stem from bacterial strain variability or compound purity (>95% by HPLC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.